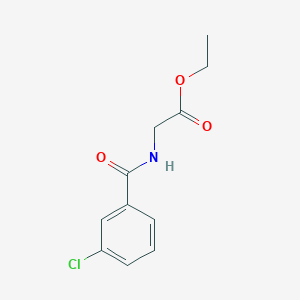

ethyl N-(3-chlorobenzoyl)glycinate

Description

Ethyl N-(3-chlorobenzoyl)glycinate (CAS: Not explicitly provided; structurally analogous to compounds in ) is an ester derivative of glycine where the amino group is substituted with a 3-chlorobenzoyl moiety. This compound is of interest in organic synthesis, particularly in the preparation of heterocycles and peptide nucleic acid (PNA) precursors . Its structural features—a chlorinated aromatic ring and an ethyl ester group—influence reactivity, solubility, and applications in medicinal chemistry and materials science.

Properties

IUPAC Name |

ethyl 2-[(3-chlorobenzoyl)amino]acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClNO3/c1-2-16-10(14)7-13-11(15)8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATNIQYFSDQIEJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)C1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801282253 | |

| Record name | N-(3-Chlorobenzoyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66824-95-1 | |

| Record name | N-(3-Chlorobenzoyl)glycine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66824-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Chlorobenzoyl)glycine ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801282253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl N-(3-chlorobenzoyl)glycinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as amides, characterized by the presence of a benzoyl group attached to an ethyl glycinate moiety. The chlorobenzoyl substituent enhances the compound's lipophilicity and may influence its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as certain fungi.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. It shows promise in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and colon cancers.

Case Study: Inhibition of Cancer Cell Proliferation

In a study involving MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, this compound demonstrated a dose-dependent reduction in cell viability.

- MCF-7 Cell Line : IC50 = 15 µM

- HT-29 Cell Line : IC50 = 20 µM

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.

- Cell Cycle Arrest : It has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

- Reactive Oxygen Species (ROS) Generation : this compound may increase ROS levels in targeted cells, contributing to its cytotoxic effects.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest it has favorable absorption characteristics but may undergo significant first-pass metabolism.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 45% |

| Half-life | 2 hours |

| Metabolism | Hepatic (CYP450 enzymes involved) |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: Positional Chlorine Variants

Ethyl N-(3-chlorobenzoyl)glycinate belongs to a family of chlorobenzoylglycine esters differing in the position of the chlorine substituent on the benzoyl group. Key analogs include:

Key Findings :

- Chlorine Position Effects : The 3-chloro derivative is less commonly reported in commercial catalogs compared to 2- and 4-chloro isomers, suggesting synthetic or stability challenges .

- Commercial Availability : Ethyl N-(4-chlorophenyl)glycinate (QK-1558) is available at 98% purity, while the 3-chloro variant is listed as discontinued by CymitQuimica .

Functional Group Modifications: Substituent Variations

Aminoalkyl and Heterocyclic Derivatives

Ethyl glycinate derivatives with modified amino or aromatic groups exhibit distinct properties:

Key Findings :

- Heterocyclic Derivatives: Substituents like cyano and dimethylamino groups (e.g., compound 6a ) reduce yields (50.2%) due to steric hindrance during recrystallization.

- Halogen Synergy: The 3-chloro-4-fluoro analog achieves a higher melting point (89–91°C) than non-halogenated variants, indicating improved crystallinity.

Stability and Hazard Profiles

- Ethyl N-(4-chlorophenyl)glycinate: Classified as non-hazardous per OSHA HCS, though toxicity data are lacking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.